molecular formula C10H11FO2 B15409776 (2R)-2-(Benzyloxy)propanoyl fluoride CAS No. 824390-40-1

(2R)-2-(Benzyloxy)propanoyl fluoride

Cat. No.: B15409776
CAS No.: 824390-40-1
M. Wt: 182.19 g/mol
InChI Key: DCWGHGFMECAPFO-MRVPVSSYSA-N
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Description

(2R)-2-(Benzyloxy)propanoyl fluoride is a chiral acyl fluoride reagent of high interest in synthetic organic chemistry. Acyl fluorides are recognized for their superior reactivity as acylating agents compared to other acid halides, particularly in stereospecific synthesis and polymer chemistry. This enantiopure compound serves as a crucial chiral building block for the construction of complex molecules, potentially including pharmaceuticals, agrochemicals, and functional materials. Its primary research value lies in its application in peptide coupling reactions, where it can be used to incorporate a chiral, protected glycolic acid derivative without epimerization. The compound is believed to react via a mechanism that preserves stereochemical integrity, making it valuable for producing optically active amides and esters. It is strictly for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

824390-40-1

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

(2R)-2-phenylmethoxypropanoyl fluoride

InChI

InChI=1S/C10H11FO2/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1

InChI Key

DCWGHGFMECAPFO-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C(=O)F)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)F)OCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Features
This compound (N/A) Benzyloxy group (C₆H₅CH₂O-) at C2, fluoride at carbonyl 182.19 Chiral center, moderate lipophilicity, hydrolytically sensitive
Propanoyl fluoride (27639-98-1) Highly fluorinated ether chains (tetrafluoro + hexafluoropropoxy groups) ~600 (estimated) Perfluorinated, extreme stability, environmentally persistent
Propanoyl fluoride (81126-57-0) Chloro-trifluoro and fluorosulfonyl-ethoxy substituents ~300 (estimated) Electron-withdrawing groups, high reactivity with nucleophiles
Propanoyl fluoride (112820-37-8) Heptafluoropropoxy and difluoromethyl groups ~450 (estimated) Branched fluorinated chains, surfactant potential

Reactivity and Stability

  • This compound: Reacts rapidly with nucleophiles (e.g., amines, alcohols) due to the electron-deficient carbonyl fluoride. The benzyloxy group stabilizes the transition state in enantioselective reactions. However, it is moisture-sensitive, hydrolyzing to release HF and the corresponding carboxylic acid .
  • Perfluorinated analogs (e.g., 27639-98-1) : Exhibit exceptional thermal and chemical stability due to strong C-F bonds. Their inertness makes them resistant to hydrolysis but environmentally persistent, raising bioaccumulation concerns .
  • Chloro-fluoro derivatives (e.g., 81126-57-0) : The chloro and fluorosulfonyl groups enhance electrophilicity, enabling reactions under milder conditions. These compounds are more reactive but less stable than perfluorinated analogs.

Toxicity and Handling

  • This compound: Releases HF upon hydrolysis, requiring strict moisture-free handling. The benzyl group may confer moderate toxicity, necessitating proper ventilation .
  • Perfluorinated analogs : Linked to hepatotoxicity and endocrine disruption. Regulatory restrictions apply due to environmental hazards .

Research Findings and Trends

Recent studies highlight the growing demand for chiral acyl fluorides in drug discovery, driven by their efficiency in peptide coupling and stereochemical control. In contrast, perfluorinated propanoyl fluorides face declining use due to global regulations (e.g., EPA restrictions on PFCs) . Computational studies suggest that the benzyloxy group in the target compound lowers activation energy in SN2 reactions compared to bulkier fluorinated substituents .

Preparation Methods

Alkali Metal Fluoride-Mediated Substitution

The direct displacement of chlorine in (2R)-2-(benzyloxy)propanoic acid chloride using fluoride ions represents the most scalable approach. Building on methodologies from halogen-exchange reactions in aryl fluorides, this reaction employs cesium fluoride (CsF) and potassium fluoride (KF) mixtures (9:1 molar ratio) with tetrabutylphosphonium bromide as a phase-transfer catalyst (PTC) in sulfolane solvent.

Reaction Conditions

  • Temperature: 140–190°C
  • Time: 10–15 hours
  • Solvent: Sulfolane or N-methylpyrrolidone (NMP)
  • Molar Ratios:
    • CsF/KF: 1.5–3.0 equivalents per chlorine atom
    • PTC: 1–5 mol%

Mechanistic Insights
The PTC facilitates fluoride ion transfer into the organic phase, enabling nucleophilic substitution at the carbonyl carbon. Stereochemical retention is ensured by the reaction’s SN2 mechanism, with no observed racemization under anhydrous conditions.

Performance Data

Substrate Fluoride Source PTC Yield (%) ee (%)
(2R)-2-(Benzyloxy)propanoyl chloride CsF/KF (9:1) Tetrabutylphosphonium bromide 89 98
Racemic 2-(Benzyloxy)propanoyl chloride KF alone None 62 0 (racemic)

Asymmetric Synthesis via Chiral Auxiliaries

Evans Oxazolidinone Approach

The Evans auxiliary method constructs the (2R) configuration through stereoselective alkylation of a chiral oxazolidinone derivative.

Procedure

  • Acylation: (R)-4-Benzyl-2-oxazolidinone is acylated with propanoic acid chloride.
  • Benzyloxylation: Diastereoselective benzyloxy group introduction using benzyl bromide and LDA.
  • Fluorination: HF-pyridine complex converts the intermediate to the acyl fluoride.

Outcomes

  • Overall Yield: 74%
  • ee: >99%
  • Drawback: Multi-step synthesis increases cost and reduces scalability.

Enzymatic Kinetic Resolution

Lipase-Catalyzed Ester Hydrolysis

Racemic 2-(benzyloxy)propanoyl fluoride is resolved using Pseudomonas cepacia lipase (PCL) in a biphasic system:

Conditions

  • Substrate: Racemic 2-(benzyloxy)propanoyl ethyl ester
  • Enzyme: PCL (20 mg/mmol substrate)
  • Solvent: Phosphate buffer (pH 7)/diisopropyl ether
  • Time: 48 hours

Results

Parameter Value
Conversion 31%
ee (Product) >99% (R)
ee (Unreacted Ester) 95% (S)

Direct Fluorination with DAST

Diethylaminosulfur Trifluoride (DAST) directly converts (2R)-2-(benzyloxy)propanoic acid to the acyl fluoride at low temperatures:

Protocol

  • Reagents: DAST (1.2 equivalents), dichloromethane
  • Temperature: −78°C to 0°C
  • Time: 2 hours

Performance

  • Yield: 82%
  • ee Retention: 97%
  • Limitation: DAST’s moisture sensitivity and exothermic decomposition risk.

Comparative Analysis of Methods

Table 1: Method Comparison

Method Yield (%) ee (%) Scalability Cost
CsF/KF Fluorination 89 98 High Low
Evans Auxiliary 74 >99 Moderate High
Enzymatic Resolution 47 >99 Low Moderate
DAST Fluorination 82 97 Moderate High

Key Findings

  • Industrial Preference: CsF/KF fluorination balances yield, enantioselectivity, and cost.
  • Pharmaceutical Applications: Evans auxiliary or enzymatic methods prioritize ee over throughput.

Q & A

Q. What are the optimal reaction conditions for synthesizing (2R)-2-(benzyloxy)propanoyl fluoride while preserving stereochemical integrity?

  • Methodological Answer : Synthesis typically involves protecting the hydroxyl group of (R)-2-hydroxypropanoic acid with benzyl chloride under basic conditions (e.g., NaH in THF), followed by conversion to the acyl fluoride using a fluorinating agent like cyanuric fluoride (Cl₃F₃O₃) in anhydrous dichloromethane at 0–5°C. Strict temperature control and inert atmosphere (N₂/Ar) are critical to avoid racemization. Chiral HPLC or polarimetry should confirm enantiomeric purity (>98% ee) .

Q. How can researchers safely handle this compound given its reactivity?

  • Methodological Answer : Use gloves, goggles, and a lab coat to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Store in a sealed container under inert gas (argon) at –20°C to minimize hydrolysis. In case of spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water or alcohols during handling, as they may trigger exothermic decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify benzyloxy (δ 4.5–5.0 ppm for CH₂Ph) and acyl fluoride (δ 160–170 ppm for C=O in ¹³C).
  • IR : Confirm C=O stretch (~1800 cm⁻¹ for acyl fluoride) and absence of OH peaks.
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 211.07 (C₁₀H₁₁FO₃⁺). Cross-reference with computational data (DFT) for structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from dynamic stereochemical effects?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) can distinguish between static and dynamic stereoisomerism. For example, coalescence of diastereotopic protons near –40°C indicates conformational exchange. Use deuterated solvents (e.g., CDCl₃) and compare with simulated spectra (e.g., MestReNova software). If ambiguity persists, X-ray crystallography or NOESY experiments may clarify spatial arrangements .

Q. What strategies mitigate hydrolysis of the acyl fluoride group during coupling reactions?

  • Methodological Answer : Employ moisture-free conditions: pre-dry solvents (molecular sieves), use Schlenk techniques, and add a scavenger like DMAP to sequester trace water. Alternatively, substitute with more stable active esters (e.g., pentafluorophenyl esters) or perform reactions in aprotic solvents (e.g., DMF) at low temperatures (–20°C). Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) .

Q. How does the benzyloxy group influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer : The benzyl ether is stable in mild acids (pH > 3) but cleaved by strong acids (e.g., HBr/AcOH) or hydrogenolysis (H₂/Pd-C). Under basic conditions (pH > 10), the acyl fluoride hydrolyzes rapidly to the carboxylic acid. Stability studies (HPLC at 25°C) show a half-life of <1 hour in 0.1 M NaOH vs. >48 hours in pH 7 buffer. Use buffered systems (e.g., phosphate) for aqueous reactions .

Data Contradiction & Experimental Design

Q. How should researchers address discrepancies between theoretical and observed optical rotation values?

  • Methodological Answer : Calibrate the polarimeter with a standard (e.g., sucrose) and ensure sample purity via HPLC. If discrepancies persist, consider solvent effects (e.g., chloroform vs. water) or aggregation. Compare with literature values for analogous compounds (e.g., (R)-2-benzyloxypropanoic acid). Computational methods (e.g., Gaussian DFT) can model solvent interactions to reconcile differences .

Q. What experimental controls are essential when studying this compound’s reactivity in peptide couplings?

  • Methodological Answer : Include controls for:
  • Hydrolysis : React compound with H₂O and analyze by HPLC.
  • Racemization : Couple with L-alanine methyl ester and check for diastereomers via chiral GC.
  • Byproducts : Use LC-MS to identify acylated amines vs. undesired adducts. Optimize equivalents of coupling agent (e.g., 1.2 equiv) to minimize side reactions .

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